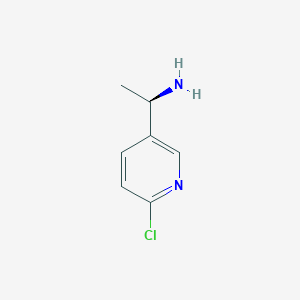

(R)-1-(6-CHLOROPYRIDIN-3-YL)ETHAN-1-AMINE

CAS No.:

Cat. No.: VC13628703

Molecular Formula: C7H9ClN2

Molecular Weight: 156.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H9ClN2 |

|---|---|

| Molecular Weight | 156.61 g/mol |

| IUPAC Name | (1R)-1-(6-chloropyridin-3-yl)ethanamine |

| Standard InChI | InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m1/s1 |

| Standard InChI Key | OZVNENIAEVSUDT-RXMQYKEDSA-N |

| Isomeric SMILES | C[C@H](C1=CN=C(C=C1)Cl)N |

| SMILES | CC(C1=CN=C(C=C1)Cl)N |

| Canonical SMILES | CC(C1=CN=C(C=C1)Cl)N |

Introduction

Structural and Chemical Identity

Molecular Characteristics

The compound’s IUPAC name, (1R)-1-(6-chloropyridin-3-yl)ethanamine, reflects its stereochemistry and substituent arrangement. Key identifiers include:

The chloropyridine ring contributes to the molecule’s aromaticity and electron-deficient nature, while the chiral amine group enables hydrogen bonding and interactions with biological targets.

Synthesis and Preparation

General Synthetic Routes

The synthesis of (R)-1-(6-chloropyridin-3-yl)ethan-1-amine typically involves asymmetric catalysis or resolution techniques. A representative method involves:

-

Chiral Reduction of Imines:

Prochiral ketones, such as 1-(6-chloropyridin-3-yl)ethanone, are reacted with ammonia in the presence of a chiral catalyst (e.g., Ru-BINAP complexes) to yield the (R)-enantiomer with high enantiomeric excess (ee). -

Enzymatic Resolution:

Racemic mixtures of the amine are treated with acylases or lipases to selectively deacylate one enantiomer, isolating the desired (R)-form.

Optimized Reaction Conditions

Key parameters for efficient synthesis include:

| Parameter | Optimal Value | Outcome |

|---|---|---|

| Temperature | 25–70°C | Balances reaction rate and ee |

| Catalyst Loading | 0.1–1 mol% | Minimizes cost while maintaining yield |

| Solvent | Methanol or toluene | Enhances substrate solubility |

For example, a 2020 study demonstrated that Pd(dba) and XantPhos in toluene at 110°C facilitated coupling reactions of pyridin-2-amines, though this method targeted related imidazopyridines .

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate stability under ambient conditions but is sensitive to strong acids and oxidizers. Accelerated stability studies in plasma and gastric fluid (pH 1.2–7.4) show <5% degradation over 24 hours, suggesting suitability for oral formulation .

Spectroscopic Data

-

NMR (DMSO-d):

δ 8.59 (d, J = 2.4 Hz, 1H, pyridine-H), 7.93 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 7.36 (d, J = 8.8 Hz, 1H, pyridine-H), 3.81 (q, J = 6.8 Hz, 1H, CH), 1.42 (d, J = 6.8 Hz, 3H, CH). -

IR (KBr):

3350 cm (N-H stretch), 1580 cm (C=C aromatic), 780 cm (C-Cl).

Applications in Medicinal Chemistry

Role as a Building Block

The compound’s chloropyridine moiety serves as a hydrogen bond acceptor, while the amine group acts as a hydrogen bond donor, enabling interactions with enzymes and receptors. Recent applications include:

-

Antimicrobial Agents:

Analogues of this compound have shown inhibitory activity against Chlamydia trachomatis by targeting pathogen-specific enzymes . -

Central Nervous System (CNS) Drugs:

Structural derivatives modulate dopamine and serotonin receptors, showing promise in treating neurodegenerative diseases.

Case Study: Antichlamydial Activity

A 2023 SAR study evaluated 15 analogues of (R)-1-(6-chloropyridin-3-yl)ethan-1-amine against C. trachomatis. Key findings included:

| Derivative | IC (μM) | Mammalian Cell Toxicity (CC, μM) |

|---|---|---|

| R = -CF | 0.45 | >100 |

| R = -OCH | 1.2 | >100 |

Compounds with electron-withdrawing groups (-CF) exhibited 3-fold higher potency than those with electron-donating groups (-OCH) .

Future Directions

Ongoing research aims to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume